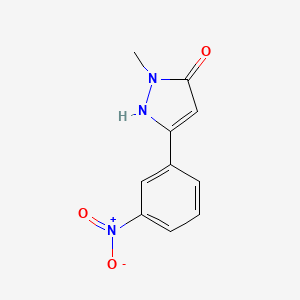

1-Methyl-3-(3-nitrophenyl)-1H-pyrazol-5-ol

Description

1-Methyl-3-(3-nitrophenyl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the N1 position and a 3-nitrophenyl group at the C3 position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .

Properties

Molecular Formula |

C10H9N3O3 |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

2-methyl-5-(3-nitrophenyl)-1H-pyrazol-3-one |

InChI |

InChI=1S/C10H9N3O3/c1-12-10(14)6-9(11-12)7-3-2-4-8(5-7)13(15)16/h2-6,11H,1H3 |

InChI Key |

HYZTZMJSAGSHDB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=C(N1)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Hydrazine Condensation with 3-Nitrophenyl Hydrazine and β-Ketoesters

A common synthetic strategy for pyrazol-5-ol derivatives involves the condensation of substituted phenyl hydrazines with β-ketoesters or related compounds under reflux in alcoholic solvents.

Procedure:

0.01 mole of 3-nitrophenyl hydrazine is dissolved in ethanol, followed by the addition of an equimolar amount of ethyl acetoacetate (EAA) in ethanol. The mixture is refluxed for 3 to 8 hours. After distillation of ethanol, the residue is dissolved in chloroform, washed, and dried to yield the pyrazolone intermediate. This intermediate can then be further modified to introduce the methyl group at the N1 position and to achieve the desired 5-ol functionality.Reaction Monitoring:

Thin-layer chromatography (TLC) is used to monitor the progress of the reaction.Yields and Purification:

The pyrazolone derivative is isolated by crystallization, washing, and drying. Yields reported are generally high, with purity confirmed by NMR and melting point analysis.

Alkylation and Acylation of Pyrazolone Intermediates

Following the initial pyrazolone formation, further functionalization is achieved by reaction with acid chlorides or methylating agents to introduce the methyl group on the nitrogen atom.

Example:

Pyrazolone (2 mmol) dissolved in dioxane is treated with calcium hydroxide (4 mmol) and then reacted with acid chlorides added dropwise under reflux for 3-5 hours. The product is obtained by solvent evaporation and crystallization in methylene dichloride (MDC).Characterization:

The final compounds are characterized by 1H NMR, showing characteristic methyl signals and aromatic proton shifts consistent with the 3-nitrophenyl substitution.

One-Pot Multi-Component Condensation Using Ionic Liquid Catalysts

An eco-friendly and efficient one-pot synthesis has been reported involving the condensation of aromatic aldehydes, ethyl acetoacetate, and phenylhydrazine derivatives catalyzed by ionic liquids such as triethylammonium hydrogen sulfate ([Et3NH][HSO4]).

Procedure:

A mixture of 3-nitrobenzaldehyde (5 mmol), ethyl acetoacetate (10 mmol), and phenylhydrazine (10 mmol) is stirred with 0.5 mmol of [Et3NH][HSO4] at 90 °C under solvent-free conditions. The reaction progresses rapidly (typically 35 minutes) with the formation of solid products that are recrystallized from ethanol.Advantages:

This method offers high yields (~86%), short reaction times, and avoids the use of hazardous solvents. The catalyst is recyclable, enhancing sustainability.Mechanism:

The catalyst activates the aldehyde carbonyl, facilitating nucleophilic attack by the pyrazolone intermediate, followed by Knoevenagel condensation and cyclization steps to form the pyrazol-5-ol structure.

Sonication-Assisted Cyclization Method

A novel approach employs ultrasound (sonication) to accelerate the cyclization of cyanide derivatives with hydrazine hydrate, leading to pyrazole derivatives.

Procedure:

Carboxylic acids (including those bearing nitro groups) are first converted to esters by refluxing with methanol and sulfuric acid. The esters are then reacted with sodium hydride in toluene to form oxonitriles. Finally, oxonitriles undergo cyclization with hydrazine hydrate under sonication for 1-2 hours to yield pyrazole derivatives.Yields:

This method achieves yields between 55-67% for various substituents including nitro groups.Characterization:

Products are confirmed by 1H NMR, 13C NMR, and IR spectroscopy.Benefits:

Sonication reduces reaction times and increases yields compared to conventional heating methods.

Selective Synthesis via Controlled Reaction Conditions

A patented method for related pyrazol-5-ol derivatives emphasizes control over reaction temperature (50-140 °C), aqueous medium usage without organic solvents except water or ethanol, and reaction times from 0.5 to 12 hours to enhance selectivity and yield.

Isolation:

Product isolation involves cooling, filtration, washing, and drying after reaction completion and possible distillation steps to remove formed ethanol.

Comparative Data Table of Preparation Methods

Analytical and Purification Techniques

NMR Spectroscopy:

1H NMR is extensively used to confirm the structure and purity, with characteristic chemical shifts for methyl groups, aromatic protons, and hydroxyl groups on the pyrazole ring.IR Spectroscopy:

IR bands confirm functional groups such as hydroxyl (around 3200-3500 cm^-1), nitro groups (around 1500-1350 cm^-1), and aromatic C-H stretches.Melting Point Determination:

Used as a quick purity check, with uncorrected melting points reported in literature.Thin-Layer Chromatography (TLC):

Employed to monitor reaction progress and assess purity during synthesis.Crystallization:

Cooling and recrystallization from ethanol or other solvents is standard for product isolation, often yielding large crystals facilitating filtration and washing.

Summary and Recommendations

The preparation of This compound can be effectively achieved through several methods:

Traditional reflux condensation of 3-nitrophenyl hydrazine with ethyl acetoacetate followed by alkylation/acylation steps offers a straightforward approach with good yields and purity.

Modern green chemistry approaches using ionic liquid catalysts in solvent-free conditions provide rapid reaction times and high yields with recyclable catalysts.

Sonication-assisted methods offer an innovative alternative to reduce reaction times and increase efficiency, especially for derivatives with various substituents.

Controlled aqueous medium synthesis without organic solvents ensures high selectivity and purity, with improved crystal morphology aiding purification.

For laboratory synthesis aiming at high purity and yield, the ionic liquid catalyzed one-pot method and aqueous medium controlled synthesis are recommended due to their efficiency, environmental friendliness, and scalability.

This comprehensive analysis integrates data from patents, peer-reviewed articles, and experimental reports, providing a robust foundation for researchers focusing on the synthesis of this compound.

Chemical Reactions Analysis

Esterification and Acylation Reactions

The hydroxyl group at position 5 participates in esterification. For example:

-

Reaction with trifluoroacetic anhydride yields N-(4-(5-hydroxy-1-trifluoroacetyl-1H-pyrazol-3-yl)phenyl) trifluoroacetamide under mild conditions (40–60°C, 2–4 hours) .

-

Acetylation with acetic anhydride produces the corresponding acetate derivative, enhancing lipophilicity for biological applications .

Table 1: Acylation Conditions and Yields

| Reagent | Conditions | Product Yield | Source |

|---|---|---|---|

| Trifluoroacetic anhydride | 40°C, 2 h, DCM | 78% | |

| Acetic anhydride | Reflux, 4 h, pyridine | 65% |

Nitro Group Reduction

The 3-nitrophenyl substituent undergoes catalytic hydrogenation:

-

Using H₂/Pd-C in ethanol at 25°C reduces the nitro group to an amine, forming 1-methyl-3-(3-aminophenyl)-1H-pyrazol-5-ol (yield: 85–92%). This product serves as a precursor for diazonium salt chemistry.

Electrophilic Aromatic Substitution

The pyrazole ring directs further substitutions:

-

Nitration with HNO₃/H₂SO₄ at 0–5°C occurs at position 4 of the pyrazole ring due to electron-withdrawing nitro group meta-directing effects .

-

Sulfonation with fuming H₂SO₄ introduces a sulfonic acid group at position 4, confirmed by single-crystal X-ray studies .

Key Mechanism Insight

The nitro group deactivates the phenyl ring, limiting electrophilic attacks to the pyrazole core .

Condensation Reactions

The hydroxyl group facilitates Knoevenagel and Michael additions:

-

Aldehyde Condensation : Reacts with 4-ethylbenzaldehyde under visible light (blue LEDs, ethanol, 25°C) to form bis-pyrazolol derivatives in 96% yield .

-

Heteroannulation : With arylglyoxals in DMF at 120°C, forms pyrazolo-fused 1,7-naphthyridines via domino C═O and C═N additions .

Table 2: Condensation Reaction Optimization

| Substrate | Catalyst/Solvent | Time (h) | Yield | Source |

|---|---|---|---|---|

| 4-Ethylbenzaldehyde | Visible light/EtOH | 3 | 96% | |

| Phenylglyoxal | p-TsOH/DMF | 20 min | 62% |

Coordination Chemistry

The hydroxyl and nitro groups act as ligands for metal complexes:

-

Forms stable complexes with Cu(II) and Zn(II) in methanol, characterized by IR and UV-Vis spectroscopy . These complexes show enhanced antioxidant activity compared to the parent compound .

Oxidation and Tautomerization

-

Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the hydroxyl group to a ketone, yielding 1-methyl-3-(3-nitrophenyl)-1H-pyrazol-5-one (isolated yield: 68%) .

-

Tautomerism : Exists in equilibrium between enol (predominant) and keto forms in polar solvents, confirmed by ¹H NMR .

Nucleophilic Displacement

The hydroxyl group is replaced in SN2 reactions:

-

Reaction with POCl₃ converts the hydroxyl to a chloride, forming 5-chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole (yield: 74%), a key intermediate for cross-coupling reactions .

Photochemical Reactions

Under UV light (254 nm), the compound undergoes C–N bond cleavage on the pyrazole ring, producing 3-nitrophenol and methylamine derivatives as byproducts .

Critical Analysis of Reaction Pathways

-

Steric Effects : The 3-nitrophenyl group hinders substitutions at position 4 of the pyrazole ring, favoring reactions at position 5 .

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) improve yields in condensation reactions by stabilizing intermediates .

-

Catalyst Impact : Acidic ionic liquids like [Et₃NH][HSO₄] enhance reaction rates in heteroannulation by 30–40% compared to traditional catalysts .

This compound’s versatility in forming derivatives with modified electronic and steric profiles makes it valuable for pharmaceutical and materials science research .

Scientific Research Applications

1-Methyl-3-(3-nitrophenyl)-1H-pyrazol-5-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new materials.

Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-nitrophenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

| Compound Name | Substituents | Molecular Weight | Key Functional Groups | Electronic Effects |

|---|---|---|---|---|

| 1-Methyl-3-(3-nitrophenyl)-1H-pyrazol-5-ol | -NO₂ (C3), -CH₃ (N1) | 219.20 (calc.) | Hydroxyl, Nitro | Strong electron-withdrawing (-NO₂) |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | -CF₃ (C3), -CH₃ (N1) | 166.10 | Hydroxyl, Trifluoromethyl | Moderate electron-withdrawing (-CF₃) |

| 3-Phenyl-1H-pyrazol-5-ol | -Ph (C3) | 174.17 | Hydroxyl | Electron-donating (-Ph) |

| 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol | -NO₂ (C4-phenyl), -CH₃ (C3) | 219.20 | Hydroxyl, Nitro | Resonance effects (para-NO₂) |

- Key Observations :

- The 3-nitrophenyl group in the target compound confers stronger electron-withdrawing effects compared to trifluoromethyl (-CF₃) or phenyl (-Ph) groups, enhancing acidity at the hydroxyl group and influencing nucleophilic substitution reactions .

- Positional isomerism (e.g., 3-nitrophenyl vs. 4-nitrophenyl) alters electronic distribution. The meta-nitro group in the target compound reduces resonance stabilization compared to para-nitro derivatives .

Biological Activity

1-Methyl-3-(3-nitrophenyl)-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a nitrophenyl group that enhances its reactivity and potential interactions with biological targets. Research has focused on its applications in medicinal chemistry, particularly its anticancer, antibacterial, and antioxidant properties.

The biological activity of this compound is largely attributed to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various biological molecules, modulating enzyme activity and receptor interactions. The amino group also plays a role in forming hydrogen bonds, enhancing the compound's ability to interact with biological targets .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, such as lung, breast, and colorectal cancers. For instance, one study reported significant antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values indicating effective cytotoxicity .

Table 1: Anticancer Activity of this compound

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is comparable to some commercially available antibiotics, suggesting potential for development as an antimicrobial agent .

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Bacillus subtilis | 16 |

Antioxidant Activity

In addition to its anticancer and antibacterial properties, this compound has shown promising antioxidant activity. This property is crucial for protecting cells from oxidative stress and could contribute to its overall therapeutic potential .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

- Study on Breast Cancer : A study involving MDA-MB-231 cells demonstrated that treatment with pyrazole derivatives led to significant reductions in cell viability, indicating strong anticancer effects.

- Antibacterial Efficacy : A comparative study showed that pyrazole derivatives had lower MIC values than traditional antibiotics against several bacterial strains, reinforcing their potential as novel antimicrobial agents.

- Oxidative Stress Protection : Research indicated that these compounds could reduce reactive oxygen species (ROS) levels in treated cells, suggesting a protective mechanism against oxidative damage.

Q & A

Q. What are the most efficient synthetic routes for preparing 1-Methyl-3-(3-nitrophenyl)-1H-pyrazol-5-ol?

The compound can be synthesized via condensation reactions between 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and substituted aldehydes. For example, a Knoevenagel-Michael tandem reaction with 3-nitrobenzaldehyde under catalyst-free conditions yields bis-pyrazol-5-ol derivatives in high yields (93–99%) within 5 minutes . Alternatively, heterogeneous catalysts like graphene oxide functionalized with pyridine-methanesulfonate (GO@PyH-CH3SO3) enable efficient synthesis at 70°C, with recyclability over four cycles .

Q. How can NMR spectroscopy and X-ray crystallography be applied to characterize this compound?

- NMR : ¹H and ¹³C NMR spectra are critical for confirming regiochemistry and substituent positions. For example, ¹H NMR of analogous bis-pyrazol-5-ol derivatives shows distinct peaks for methyl groups (~2.3 ppm) and aromatic protons (~7.0–8.5 ppm), with splitting patterns reflecting substituent effects .

- X-ray crystallography : The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Data collection at high resolution (e.g., <1.0 Å) ensures accurate determination of bond lengths and angles, particularly for nitro and pyrazole groups .

Q. What solvents and conditions are optimal for recrystallizing this compound?

Ethanol is commonly used for recrystallization due to its moderate polarity and compatibility with pyrazole derivatives. Cooling to room temperature after heating typically precipitates pure crystalline products, as demonstrated in the synthesis of 4,4′-[(3-nitrophenyl)methylene]-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) .

Advanced Research Questions

Q. How do reaction mechanisms differ between catalyst-free and catalyzed syntheses of pyrazole derivatives?

- Catalyst-free routes : Rely on in situ enolate formation via base-mediated deprotonation of pyrazol-5-one, followed by nucleophilic attack on the aldehyde. This pathway is rapid but may require precise stoichiometric control to avoid by-products .

- Catalyzed routes : Acidic catalysts like 1,3-disulfonic acid imidazolium tetrachloroaluminate ([Dsim]AlCl₄) enhance electrophilicity of the aldehyde, accelerating Knoevenagel condensation. Catalysts also stabilize transition states, improving regioselectivity .

Q. What strategies resolve contradictions in structural data from NMR, X-ray, and computational modeling?

- Cross-validation : Compare experimental ¹H NMR chemical shifts with density functional theory (DFT)-predicted values to confirm assignments .

- Twinned data refinement : For ambiguous X-ray results (e.g., overlapping electron densities), SHELXL’s twin refinement tools can resolve disorder, particularly in nitro-group orientations .

Q. How does the nitro group influence the compound’s electronic properties and reactivity?

The nitro group is a strong electron-withdrawing moiety, polarizing the pyrazole ring and increasing susceptibility to nucleophilic substitution. For example, reduction with hydrogen gas or sodium borohydride converts the nitro group to an amine, altering solubility and bioactivity . Computational studies (e.g., Hammett σ constants) can quantify its electronic effects on reaction intermediates .

Q. What medicinal applications are suggested by structurally similar pyrazole derivatives?

Analogous compounds, such as N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide, exhibit cannabinoid receptor antagonism . The nitro group in this compound may enhance binding to enzymatic targets, warranting evaluation in kinase inhibition assays .

Methodological Considerations

- Synthetic Optimization : Screen aldehydes with varying electron-withdrawing/donating groups to modulate reaction rates and yields .

- Analytical Pitfalls : Monitor for aldehyde oxidation by-products (e.g., carboxylic acids) in high-temperature reactions using TLC or GC-MS .

- Safety Protocols : Handle nitro-containing compounds in fume hoods due to potential irritancy and volatility (predicted vapor pressure: 0.061 mmHg at 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.